

Application Notes and Protocols for In Vitro Uncaging of DEAC-Protected Peptides

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Compound of Interest

Compound Name: Fmoc-Lys(DEAC)-OH

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These application notes provide a comprehensive guide to the in vitro uncaging of 7-(diethylamino)coumarin-4-yl)methyl (DEAC)-protected peptides. This technique offers precise spatiotemporal control over the release of bioactive peptides, enabling detailed investigation of cellular signaling pathways and the development of novel therapeutic strategies.

Introduction to DEAC-Protected Peptides

DEAC is a photolabile caging group that renders a peptide biologically inactive until it is cleaved by light. The DEAC cage exhibits a strong absorbance around 390 nm and can be efficiently removed by irradiation with near-UV or visible light (typically 400-420 nm), releasing the active peptide.^[1] This "on-demand" activation allows for highly localized and temporally controlled studies of peptide function in a variety of in vitro systems.

Quantitative Data for DEAC Uncaging

The efficiency of DEAC uncaging is determined by its photochemical properties. The following table summarizes key quantitative data for a representative DEAC derivative, DEAC450, which has been used for caging various molecules.

Parameter	Value	Reference
Maximum Absorption Wavelength (λ_{max})	~390 nm	[1]
Optimal Uncaging Wavelength	400 - 420 nm	[1]
Molar Extinction Coefficient (ϵ) at 450 nm	43,000 M ⁻¹ cm ⁻¹ (for DEAC450)	
Quantum Yield (Φ) of Uncaging	0.78 (for DEAC450-caged cAMP)	

Experimental Protocols

Materials and Equipment

- DEAC-protected peptide: Synthesized and purified according to standard solid-phase peptide synthesis (SPPS) protocols.
- Aqueous buffer: Compatible with the biological system under investigation (e.g., PBS, HEPES-buffered saline).
- Light source: A filtered mercury arc lamp, a xenon arc lamp, or a laser with an output in the 400-420 nm range. An argon ion laser's near-UV output can also be utilized.[2]
- Optical components: Neutral density filters, shutters, and a focusing lens to control light intensity and duration.
- Reaction vessel: A quartz cuvette, a multi-well plate, or a microscope slide, depending on the experimental setup.
- Analytical equipment: HPLC, mass spectrometer, or a functional assay setup to monitor the release and activity of the uncaged peptide.

General Protocol for In Vitro Uncaging

- Sample Preparation: Dissolve the DEAC-protected peptide in the desired aqueous buffer to the final working concentration. Typical cytosolic concentrations for microinjection

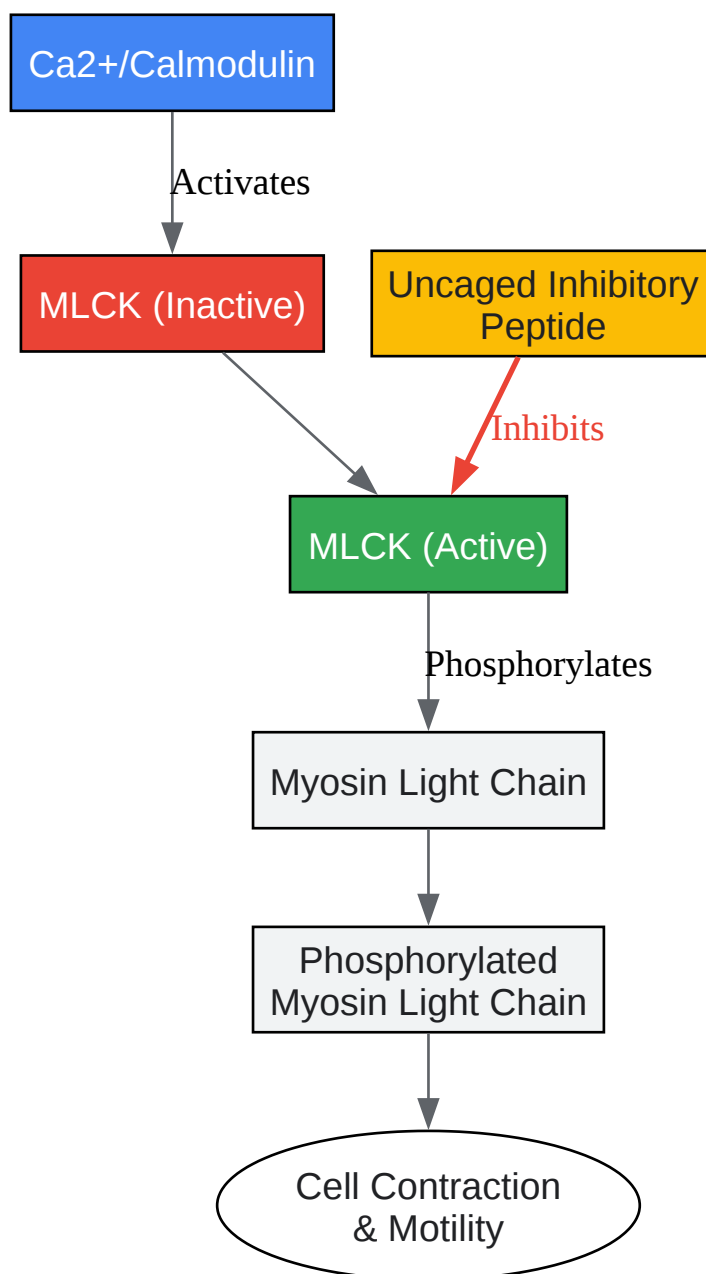
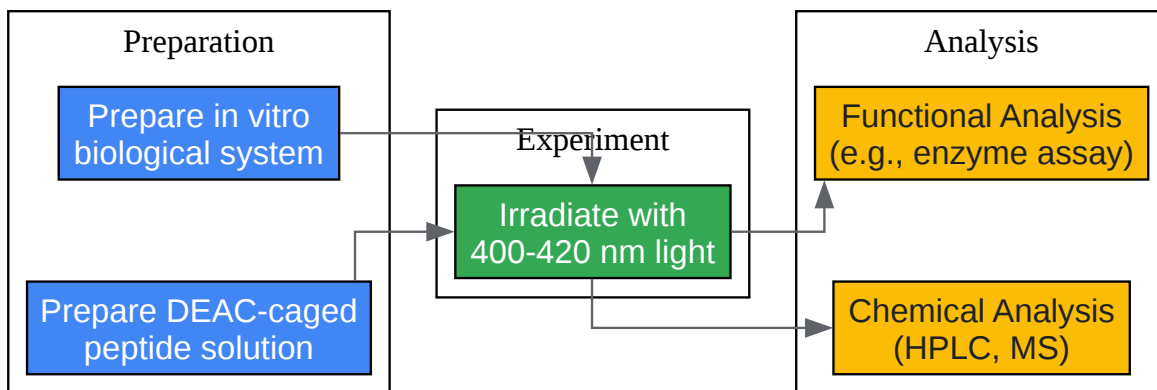
experiments are in the range of 20-100 μM .^[2]

- Irradiation Setup:
 - Align the light source to deliver a uniform beam of light to the sample.
 - Use filters to select the appropriate wavelength range (400-420 nm) to maximize DEAC cleavage while minimizing potential photodamage to biological components.
 - Control the light intensity and exposure time using neutral density filters and a shutter. The duration of irradiation will depend on the light intensity and the quantum yield of the specific DEAC-caged peptide.
- Photolysis: Expose the sample to the light source for the predetermined time. For some applications, a series of short light pulses may be used.^[2]
- Analysis of Uncaging:
 - Chemical Analysis: Following irradiation, analyze the sample using HPLC or mass spectrometry to confirm the cleavage of the DEAC group and the formation of the active peptide.
 - Functional Analysis: Assess the biological activity of the uncaged peptide using a relevant in vitro assay. This could involve measuring changes in enzyme activity, receptor binding, or cellular responses such as changes in morphology or signaling molecule concentration.

Visualization of Concepts

Experimental Workflow for In Vitro Uncaging

The following diagram illustrates the general workflow for an in vitro uncaging experiment.



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